![molecular formula C22H18N2O3S2 B2729023 N-(4-(苯并[d]噻唑-2-基)苯基)-2-(4-(甲磺基)苯基)乙酰胺 CAS No. 941883-64-3](/img/structure/B2729023.png)

N-(4-(苯并[d]噻唑-2-基)苯基)-2-(4-(甲磺基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

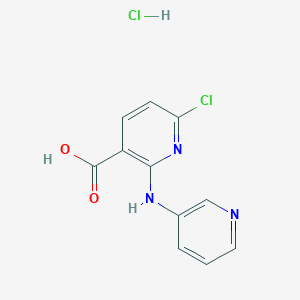

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 has been shown to inhibit the activity of several proteins involved in various cellular pathways, making it a promising candidate for the development of new drugs.

科学研究应用

理论研究与抗疟疾应用

研究表明了对 N-(苯磺酰基)乙酰胺衍生物的反应性的兴趣,包括合成具有潜在抗疟疾活性的化合物。一项研究重点介绍了这些衍生物的体外抗疟疾活性,展示了它们有希望的 ADMET(吸收、分布、代谢、排泄和毒性)特性和低细胞毒性,某些化合物由于特定的分子部分而表现出优异的选择性和活性(Fahim & Ismael, 2021)。

抗菌活性与量子计算

已经对这些衍生物的抗菌特性进行了进一步的研究,探索了它们对含氮亲核试剂的反应性。合成的化合物显示出良好的抗菌活性,其中特定的衍生物对各种菌株表现出高活性。进行了计算量子计算以支持这些发现,建立了实验数据和理论数据之间的相关性(Fahim & Ismael, 2019)。

癌症治疗中磷酸肌醇 3-激酶 (PI3K)/mTOR 抑制

N-(6-(6-氯-5-(4-氟苯磺酰氨基)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺已被确认为 PI3Kα 和 mTOR 的有效抑制剂,这对癌症治疗至关重要。旨在提高化合物代谢稳定性的研究导致了具有相似体外效力和体内功效的类似物的产生,显示出治疗应用的潜力(Stec 等,2011)。

抗肿瘤评估

另一个研究领域涉及衍生物的合成和评估及其抗肿瘤活性。已确定具有针对各种癌细胞系相当大的抗癌活性的特定化合物,突出了 2-(4-氨基苯基)苯并噻唑结构在癌症研究中作为药效基团的重要性(Yurttaş, Tay & Demirayak, 2015)。

分子对接研究

分子对接研究已被用来探索合成化合物对特定蛋白质靶标的结合亲和力。这些研究对于了解分子的分子相互作用和抑制病毒蛋白或其他生物靶标的潜在功效至关重要,为它们的治疗潜力提供了见解(Fahim & Ismael, 2021)。

作用机制

Target of action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of action

Benzothiazole derivatives have been shown to interact with various targets, leading to their diverse biological activities .

Biochemical pathways

Benzothiazole derivatives have been shown to interact with various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of action

Benzothiazole derivatives have been associated with diverse biological activities .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXLWGGNSDOYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2728940.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)

![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)

![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)

![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)

![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)

![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)

![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)

![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)